Cas no 1521487-49-9 (1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole)

1-Methyl-6-(pyrrolidin-2-yl)methyl-1H-indole is a structurally distinct indole derivative featuring a pyrrolidine substituent at the 6-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the pyrrolidine moiety enhances its binding affinity to certain biological targets, making it valuable for the development of receptor modulators or enzyme inhibitors. Its synthetic versatility allows for further functionalization, enabling tailored modifications for structure-activity relationship studies. The compound's stability and well-defined reactivity profile make it suitable for use in heterocyclic synthesis and drug discovery applications.
1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole structure
1521487-49-9 structure
Product Name:1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole
CAS No:1521487-49-9
MF:C14H18N2
MW:214.306123256683
CID:6206112
PubChem ID:82613454
Update Time:2025-05-23

1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole
    • 1-methyl-6-[(pyrrolidin-2-yl)methyl]-1H-indole
    • EN300-1812461
    • 1521487-49-9
    • Inchi: 1S/C14H18N2/c1-16-8-6-12-5-4-11(10-14(12)16)9-13-3-2-7-15-13/h4-6,8,10,13,15H,2-3,7,9H2,1H3
    • InChI Key: SJHAJCQNPGKWKP-UHFFFAOYSA-N
    • SMILES: N1CCCC1CC1=CC=C2C=CN(C)C2=C1

Computed Properties

  • Exact Mass: 214.146998583g/mol
  • Monoisotopic Mass: 214.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17Ų

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Additional information on 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole

Recent Advances in the Study of 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole (CAS: 1521487-49-9)

The compound 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole (CAS: 1521487-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-pyrrolidine hybrid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key breakthroughs in the study of this compound is its role as a modulator of specific biological pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole exhibits high affinity for certain neurotransmitter receptors, suggesting its potential use in neurological disorders. The study utilized advanced computational modeling and in vitro assays to elucidate the binding interactions, highlighting the compound's selectivity and efficacy.

Another significant area of investigation involves the compound's pharmacokinetic properties. A recent preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole demonstrates favorable bioavailability and metabolic stability, making it a viable candidate for further development. The study employed LC-MS/MS techniques to analyze the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, providing critical data for future clinical trials.

In addition to its therapeutic potential, researchers have also explored novel synthetic routes for 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole. A recent publication in Organic Letters (2024) described an efficient, scalable synthesis method that improves yield and reduces byproducts. This advancement is particularly important for large-scale production and commercialization, addressing previous challenges in the compound's availability for research and development.

Despite these promising findings, challenges remain in the clinical translation of 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole. Current research is focused on optimizing its pharmacological profile, minimizing off-target effects, and ensuring safety in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, the recent studies on 1-methyl-6-(pyrrolidin-2-yl)methyl-1H-indole (CAS: 1521487-49-9) underscore its potential as a versatile scaffold in drug discovery. With continued research and development, this compound may pave the way for novel treatments in neurology, oncology, and other therapeutic areas. The integration of computational, synthetic, and pharmacological approaches will be crucial in unlocking its full potential.

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